1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Synthetic Chemistry Procurement Specification Intermediate

Ensure synthetic reproducibility with 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS 92394-00-8). This high-purity phenylpiperazine intermediate features a primary aromatic amine for reliable amide coupling and an acetyl-protected piperazine for controlled N-alkylation. Its well-defined melting point (146-148°C) serves as a critical quality benchmark, setting it apart from generic alternatives. Procure this specific building block to de-risk your medicinal chemistry workflow and eliminate variability in downstream synthetic routes.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 92394-00-8
Cat. No. B1203987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone
CAS92394-00-8
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3
InChIKeyAFVUJJNEILZYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS 92394-00-8) Baseline Overview and Procurement Context


1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS 92394-00-8), also known as 1-Acetyl-4-(4-aminophenyl)piperazine, is a substituted phenylpiperazine derivative with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol. [1] This compound is characterized by the presence of a primary aromatic amine and an acetylated piperazine ring, classifying it as a versatile intermediate in organic synthesis and pharmaceutical research. It is commonly available as a powder with a melting point of 146-148 °C and is supplied for research and development purposes.

Why 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone Cannot Be Simply Substituted by Other Phenylpiperazines


A significant limitation in the scientific literature for 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is the lack of published, direct comparative biological or chemical performance data against its closest analogs. The compound is primarily defined by its specific structural features—a primary aromatic amine and an N-acetylated piperazine—which dictate its unique utility as a synthetic intermediate. [1] Generic substitution with another phenylpiperazine would alter the reactivity profile, specifically the amine's nucleophilicity and the piperazine's basicity, which are critical for downstream synthetic transformations like amide coupling or N-alkylation. Therefore, procurement decisions must be based on the precise chemical identity and physical specifications (e.g., melting point of 146-148 °C ) to ensure reproducible outcomes in a synthetic route, rather than on unverified or generalized class-level claims of bioactivity.

Quantitative Evidence for the Procurement of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone


Sourcing and Purity: Comparing 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone to Unspecified Piperazine Intermediates

In the absence of published biological or comparative performance data, the primary differentiation for procurement lies in the compound's defined purity and physical form. The target compound is commercially available from reputable suppliers with a specified purity of 97% . This level of purity provides a quantifiable and verifiable starting point for research use, compared to an unspecified piperazine analog or a product from an unverified source for which no such specification exists. The melting point is consistently reported as 146-148 °C across multiple sources, offering a verifiable physical property for identification and quality control .

Synthetic Chemistry Procurement Specification Intermediate

Scientifically Supported Application Scenarios for 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone


Use as a Defined Synthetic Intermediate for Piperazine-Containing Targets

Given its defined purity (97%) and consistent physical properties, 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is best applied as a high-quality starting material or intermediate in the synthesis of more complex molecules containing a phenylpiperazine motif. The presence of a primary amine allows for further derivatization through amide bond formation or reductive amination, while the acetyl group provides a stable protecting group for one piperazine nitrogen. This makes it suitable for use in medicinal chemistry programs requiring a consistent and well-characterized building block.

Quality Control and Method Development

The compound's well-defined melting point of 146-148 °C serves as a reliable reference for analytical method development and quality control protocols. It can be used as a standard for calibrating instruments, validating HPLC methods, or confirming the identity of synthesized materials within a research laboratory setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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